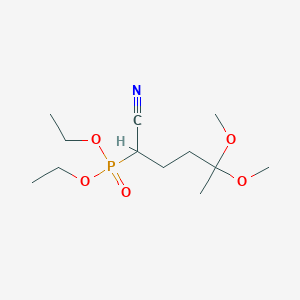
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is an organophosphorus compound with the molecular formula C₁₁H₂₂NO₅P It is a phosphonate ester, characterized by the presence of a phosphonate group (P=O) bonded to two ethyl groups and a cyano group attached to a pentyl chain with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction involves diethyl phosphite and 1-cyano-4,4-dimethoxypentyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The reaction is monitored using analytical techniques such as gas chromatography to ensure high yield and purity. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydride, facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the cyano group can participate in nucleophilic addition reactions, making the compound reactive towards various biological molecules. The methoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyanophosphonate: Similar structure but lacks the methoxy groups.
Diethyl (1-cyanoethyl)phosphonate: Similar but with a shorter carbon chain.
Diethyl (1-cyanopropyl)phosphonate: Similar but with a different carbon chain length.
Uniqueness
Diethyl (1-cyano-4,4-dimethoxypentyl)phosphonate is unique due to the presence of the methoxy groups on the pentyl chain, which provide steric hindrance and influence its reactivity. This makes it distinct from other phosphonates and useful in specific synthetic applications where selectivity is crucial .
Properties
CAS No. |
140169-55-7 |
|---|---|
Molecular Formula |
C12H24NO5P |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-5,5-dimethoxyhexanenitrile |
InChI |
InChI=1S/C12H24NO5P/c1-6-17-19(14,18-7-2)11(10-13)8-9-12(3,15-4)16-5/h11H,6-9H2,1-5H3 |
InChI Key |
BXJLKKHKZDGCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCC(C)(OC)OC)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


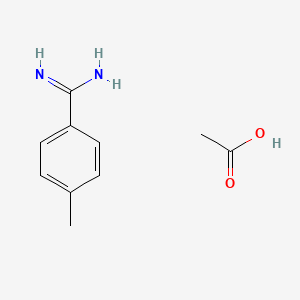
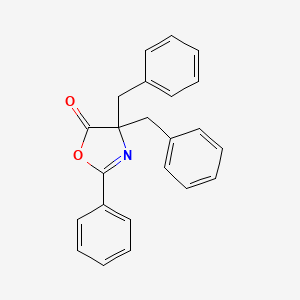
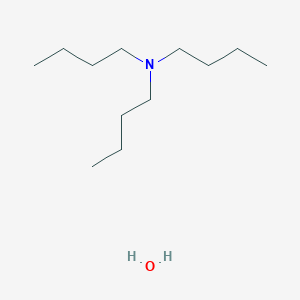
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
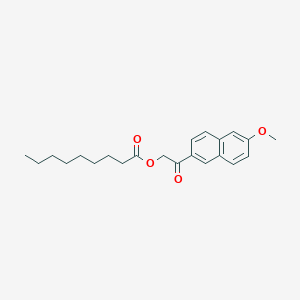
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
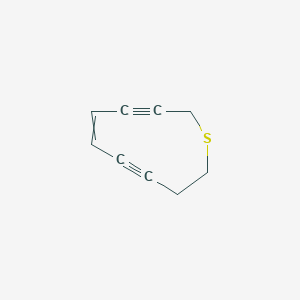
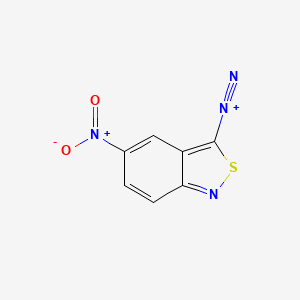
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)
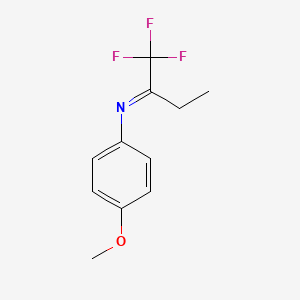
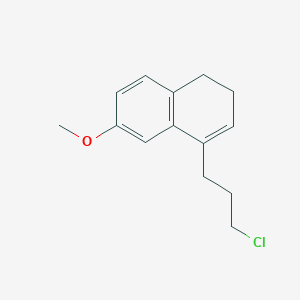
![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
